molecular formula C31H32N6O3 B1192780 Glutor

Glutor

Cat. No. B1192780
M. Wt: 536.636
InChI Key: RJNNHMLTCJHHRQ-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutor is a novel selective inhibitor of GLUT-1/-3, suppressing glucose uptake, potently inducing cell death in 2D and 3D cancer cell culture.

Scientific Research Applications

1. Antineoplastic Potential

Glutor, a piperazine-2-one derivative and a pan-GLUT inhibitor, has shown promising antineoplastic action in scientific research. It inhibits glucose uptake by targeting GLUT1 and GLUT3, which are overexpressed in neoplastic cells. This inhibition could lead to a reduction in cell survival and an increase in apoptosis in tumor cells. Studies have demonstrated that glutor binds effectively to GLUTs, forming a stable complex that may disrupt cancer cell metabolism and growth (Temre et al., 2022), (Katt et al., 2019).

2. Impact on Metabolic Regulation and Chemosensitivity

Glutor's impact extends beyond inhibiting glucose uptake. It alters the expression of various metabolic regulators such as HIF-1α, HK-2, LDH-A, and MCT1, and deregulates lactate production and pH homeostasis. Additionally, glutor treatment has shown to modulate survival regulatory molecules like p53 and IL-2 receptor CD25, leading to mitochondrial membrane depolarization and increased ROS expression. Remarkably, glutor enhances the chemosensitivity of tumor cells to cisplatin, suggesting its potential in combination therapy (Temre et al., 2022).

3. Dual Inhibition Strategy in Cancer Treatment

Research has explored the synergistic effect of combining Glutor with other metabolic inhibitors like the glutaminase inhibitor CB-839. This dual inhibition targets both glucose and glutamine metabolism, two critical energy sources for cancer cells. Such a strategy may effectively suppress cancer cell growth by limiting their metabolic flexibility and hindering rescue mechanisms (Reckzeh et al., 2019).

properties

Product Name

Glutor

Molecular Formula

C31H32N6O3

Molecular Weight

536.636

IUPAC Name

(S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1

InChI Key

RJNNHMLTCJHHRQ-HKBQPEDESA-N

SMILES

O=C([C@@]1(C)N(CC2=CC=C(N3CCOCC3)C=C2)C(C4=CC(C5=CC=CC=C5)=NN4C1)=O)NCC6=CC=CN=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Glutor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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